molecular formula C24H26 B1295820 2,7-Di-tert-butylpyrene CAS No. 24300-91-2

2,7-Di-tert-butylpyrene

Cat. No. B1295820
CAS RN: 24300-91-2
M. Wt: 314.5 g/mol
InChI Key: SKZSSCAGJZEXEA-UHFFFAOYSA-N
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Description

Sterically Driven Metal-Free Oxidation

The oxidation of 2,7-di-tert-butylpyrene has been successfully achieved through a metal-free green oxidation process, which selectively produces either the corresponding 4,5-dione or 4,5,9,10-tetraone. These products are significant for their application in organic optoelectronics. The method boasts improvements in yield, selectivity, cost, and toxicity, making it a valuable advancement in the field .

Silylene and Disilene Additions

Although not directly related to 2,7-di-tert-butylpyrene, research on the reactivity of related compounds, such as the reaction of silylene and disilene with octa-1,3,5,7-tetrayne, provides insight into the potential reactivity of bulky pyrene derivatives. The study demonstrates the formation of complex structures through the addition to triple bonds, which could be analogous to reactions that 2,7-di-tert-butylpyrene might undergo .

Regioselective Carbamoylation

2,7-di-tert-butylpyrene exhibits regioselective behavior when reacting with iso(thio)cyanates in the presence of trifluoromethanesulfonic acid, leading to the formation of 1-substituted (thio)amides. The reaction showcases high yields and a preference for substitution at the 1-position, although less regioselectivity is observed with aromatic iso(thio)cyanates .

Bromination and Conversion to Pyrenoquinones

The bromination of 2,7-di-tert-butylpyrene results in various brominated products, depending on the conditions and equivalents of bromine used. Notably, the presence of iron powder induces a rearrangement leading to 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene. Subsequent reactions can convert this product into pyrenoquinones, which form strong charge-transfer complexes due to the pyrene skeleton .

Characterization of Aminyl Radicals

The oxidation of aminopyrenes yields aminyl radicals, which have been characterized by ESR and ENDOR spectroscopy. These radicals, particularly the N-(arylthio)-2,7-di-tert-butyl-1-pyrenylaminyl radical, display remarkable stability and resistance to dimerization, allowing for their isolation and detailed study .

Nitration and Hindered Nitro Groups

Nitration of 2,7-di-tert-butylpyrene leads to molecules with significantly hindered nitro groups, which exhibit unique chemical and spectroscopic behaviors. The steric hindrance affects the interaction between the nitro group and the aromatic system, influencing the fragmentation patterns observed in mass spectrometry .

Exceptionally Persistent Radicals

The oxidation of 2,7-di-tert-butyl-1-hydroxypyrene yields an exceptionally persistent and oxygen-insensitive radical. The EPR and ENDOR spectra provide detailed information on the hyperfine coupling constants, and the radical can be isolated as a dimer. The thermodynamic parameters of the dimerization equilibrium have been determined, offering insights into the stability of the radical .

Thermodynamic Properties

A comprehensive study of the thermodynamic properties of 2,7-di-tert-butylfluorene, a compound structurally related to 2,7-di-tert-butylpyrene, has been conducted. This research includes experimental and computational analyses of enthalpies of formation, transition temperatures, and vapor pressures, which can be informative for understanding the physical and chemical properties of 2,7-di-tert-butylpyrene .

Scientific Research Applications

Application 1: Organic Optoelectronic Applications

  • Summary of the Application: The compound “2,7-Di-tert-butylpyrene” is used in the field of organic optoelectronics. It is selectively oxidized into either the corresponding 4,5-dione or 4,5,9,10-tetraone, which are two key building blocks used for organic optoelectronic applications .
  • Methods of Application or Experimental Procedures: The oxidation of “2,7-Di-tert-butylpyrene” is a single-step, metal-free green oxidation process. This process uses hypervalent iodine oxyacids .
  • Results or Outcomes: This new method results in dramatic improvements in terms of yield, selectivity (dione vs. tetraone), ease of workup, cost, and toxicity .

Application 2: Photocatalytic Applications

  • Summary of the Application: “2,7-Di-tert-butylpyrene” is used in a process called Sensitization-initiated electron transfer (SenI-ET), a photoredox strategy that relies on two consecutive light absorption events, triggering a sequence of energy and electron transfer steps . This strategy gives access to thermodynamically demanding reactions, which would be unattainable by single excitation with visible light .
  • Methods of Application or Experimental Procedures: In the system comprised of fac-[Ir(ppy)3] as a light absorber, “2,7-Di-tert-butylpyrene” as an annihilator, and N,N-dimethylaniline as a sacrificial reductant, all photochemical reaction steps proceed with remarkable rates and efficiencies . This system is suitable for photocatalytic aryl dehalogenations, pinacol couplings and detosylation reactions .
  • Results or Outcomes: The insights presented in the research are relevant for the further rational development of photoredox processes based on multi-photon excitation, and they could have important implications in the greater contexts of synthetic photochemistry and solar energy conversion .

Application 3: Fluorescence Probes, Dyes, and Luminescent Materials

  • Summary of the Application: “2,7-Di-tert-butylpyrene” has excellent optical properties and can emit strong fluorescence and phosphorescence . Because of its optical properties and stability, it is often used in the preparation of fluorescence probes, dyes, and luminescent materials .
  • Methods of Application or Experimental Procedures: The preparation of “2,7-Di-tert-butylpyrene” is generally achieved by reacting pyrene with tert-butyl ammonium bromide or tert-butyl magnesium bromide .
  • Results or Outcomes: The resulting compound exhibits strong fluorescence and phosphorescence, making it suitable for use in various applications, including as a fluorescence probe, dye, and in the creation of luminescent materials .

Safety And Hazards

The safety information for 2,7-Di-tert-butylpyrene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, and washing hands and face thoroughly after handling .

Future Directions

The future directions for the use of 2,7-Di-tert-butylpyrene are promising, particularly in the field of organic electronics. The ability to selectively oxidize 2,7-Di-tert-butylpyrene into key building blocks for organic optoelectronic applications opens up new possibilities for the design and synthesis of novel organic semiconductors .

properties

IUPAC Name

2,7-ditert-butylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZSSCAGJZEXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947134
Record name 2,7-Di-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butylpyrene

CAS RN

24300-91-2
Record name Pyrene, 2,7-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024300912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Di-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
T Yamato, M Fujimoto, A Miyazawa… - Journal of the Chemical …, 1997 - pubs.rsc.org
The bromination of 2,7-di-tert-butylpyrene 1 with 1.1 mol equiv. and 2.2 mol equiv. of bromine in a carbon tetrachloride solution afforded 1-bromo-2,7-di-tert-butylpyrene 2a and a …
Number of citations: 53 pubs.rsc.org
Y Miura, E Yamano, A Tanaka… - The Journal of Organic …, 1994 - ACS Publications
N-(Arylthio)-7-tert-butyl-l-pyrenylaminyl (2) andN-[(4-nitrophenyl) thio]-2, 7-di-tert-butyl-l-pyrenylaminyl radicals (3) are prepared by Pb02 oxidation of N-(arylthio)-7-tert-butyl-1-…
Number of citations: 59 pubs.acs.org
L Rodenburg, R Brandsma, C Tintel… - Recueil des Travaux …, 1986 - Wiley Online Library
Nitration of 2‐tert‐butyl‐ and 2,7‐di‐tert‐butylpyrene affords molecules with severely hindered nitro groups. A nitro group ortho to a tert‐butyl group is twisted at least 82 out of the plane …
Number of citations: 25 onlinelibrary.wiley.com
KK Laali, PE Hansen - The Journal of Organic Chemistry, 1991 - ACS Publications
-65 C) irrespective of the position of the substituents. The position of a-protonation is controlled by inductive stabilization of the alkyl (cycloalkyl) groups. Unlike hexahydropyrene which …
Number of citations: 26 pubs.acs.org
R Ishimatsu, S Tashiro, K Nakano - The Journal of Physical …, 2023 - ACS Publications
Electrogenerated chemiluminescence (ECL) is a light emission phenomenon caused by electrochemically generated radical anions (R •– ) and cations (R •+ ), in which the ion …
Number of citations: 3 pubs.acs.org
TH El-Assaad, KN Parida, MF Cesario, DV McGrath - Green Chemistry, 2020 - pubs.rsc.org
We disclose an unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building …
Number of citations: 12 pubs.rsc.org
A Mandal, A Choudhury, PK Iyer… - The Journal of Physical …, 2019 - ACS Publications
Herein, we have demonstrated switching of the n-type semiconductor to insulator nature by utilizing π···π stacking interactions viz. charge transfer (CT) and arene–perfluoarene (A–AP) …
Number of citations: 24 pubs.acs.org
A Miyazawa, T Yamato, M Tashiro - The Journal of Organic …, 1991 - ACS Publications
It is well known that electrophilic reagents attack pos-itions 1, 3, 6, and 8 of pyrene, but not the other positions (2, 4, 5, 7, 9, and 10). Therefore, pyrenes substituted at the latter positions …
Number of citations: 19 pubs.acs.org
A Mandal, P Swain, B Nath, S Sau, P Mal - CrystEngComm, 2019 - pubs.rsc.org
Incorporating the concept of heteroatom doping induced charge polarity switching in inorganic semiconductors, we report the switching of ambipolar to unipolar p/n-type …
Number of citations: 23 pubs.rsc.org
T Yamato, M Fujimoto, Y Nagano… - Organic preparations …, 1997 - Taylor & Francis
Pyrenes belong to the class of polycyclic aromatic hydrocarbons (PAHs), and are reported to cause cancer or mutations in living organisms,'thus making them the largest class of …
Number of citations: 14 www.tandfonline.com

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